

Molecular formula and weight of (S)-(-)-Indoline-2-carboxylic acid

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Compound of Interest

Compound Name: (S)-(-)-Indoline-2-carboxylic acid

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An In-depth Technical Guide to (S)-(-)-Indoline-2-carboxylic Acid

(S)-(-)-Indoline-2-carboxylic acid is a chiral heterocyclic compound widely utilized in synthetic organic chemistry. Its rigid structure and stereochemistry make it a valuable building block for the synthesis of complex molecules, most notably as a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril.[1] This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols for researchers and professionals in drug development.

Physicochemical Properties

(S)-(-)-Indoline-2-carboxylic acid is a white to off-white crystalline powder.[1] A summary of its key quantitative data is presented below.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO ₂	[2][3]
Molecular Weight	163.17 g/mol	[2][4][5][6]
CAS Number	79815-20-6	[2][4]
Melting Point	177 °C (decomposes)	[4]
Optical Activity	[α] _D ²⁰ -114° (c = 1 in 1 M HCl)	[4][5]
Solubility	Sparingly soluble in water. Soluble in alcohol.	[2]
Appearance	White to off-white crystalline powder	[1]

Core Applications and Experimental Protocols

The primary applications of **(S)-(-)-Indoline-2-carboxylic acid** lie in its use as a chiral precursor in pharmaceutical synthesis and as a catalyst in asymmetric reactions.

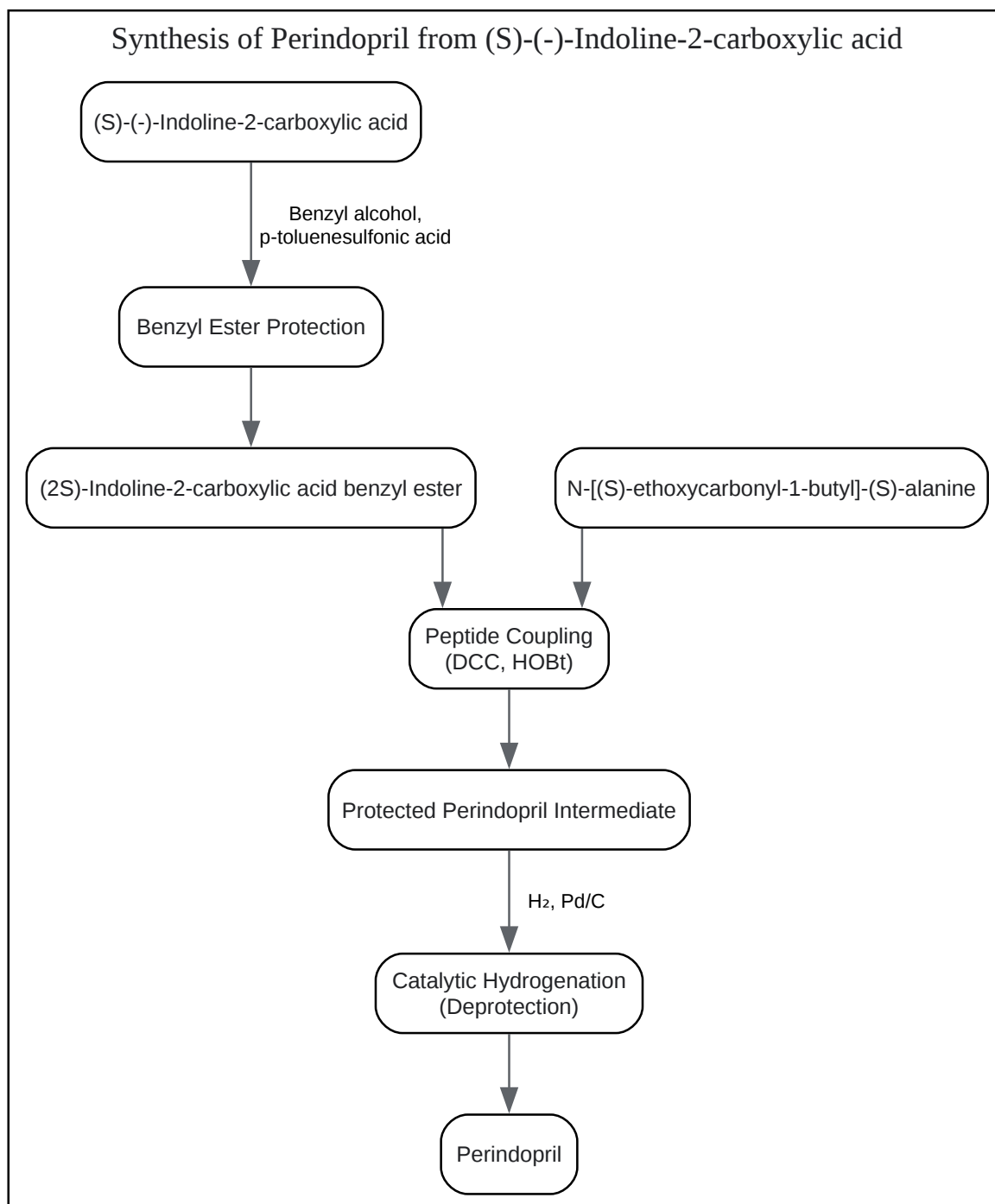
Synthesis of Perindopril

(S)-(-)-Indoline-2-carboxylic acid is a critical intermediate for the synthesis of Perindopril, an ACE inhibitor used to treat high blood pressure. The synthesis involves the coupling of a protected form of **(S)-(-)-Indoline-2-carboxylic acid** with another chiral fragment.

This protocol is adapted from methodologies described in the patent literature for the industrial synthesis of Perindopril.

- **Esterification of (S)-(-)-Indoline-2-carboxylic acid:** The carboxylic acid is first protected, typically as a benzyl ester, to prevent unwanted side reactions.
- **Coupling Reaction:** The resulting benzyl ester of **(S)-(-)-Indoline-2-carboxylic acid** is coupled with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. This reaction is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt) to form the dipeptide-like structure.[7]

- Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield Perindopril.^[7] The product can then be converted to a pharmaceutically acceptable salt, such as perindopril erbumine (tert-butylamine salt).



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Workflow for the synthesis of Perindopril.

Enantioselective Catalysis

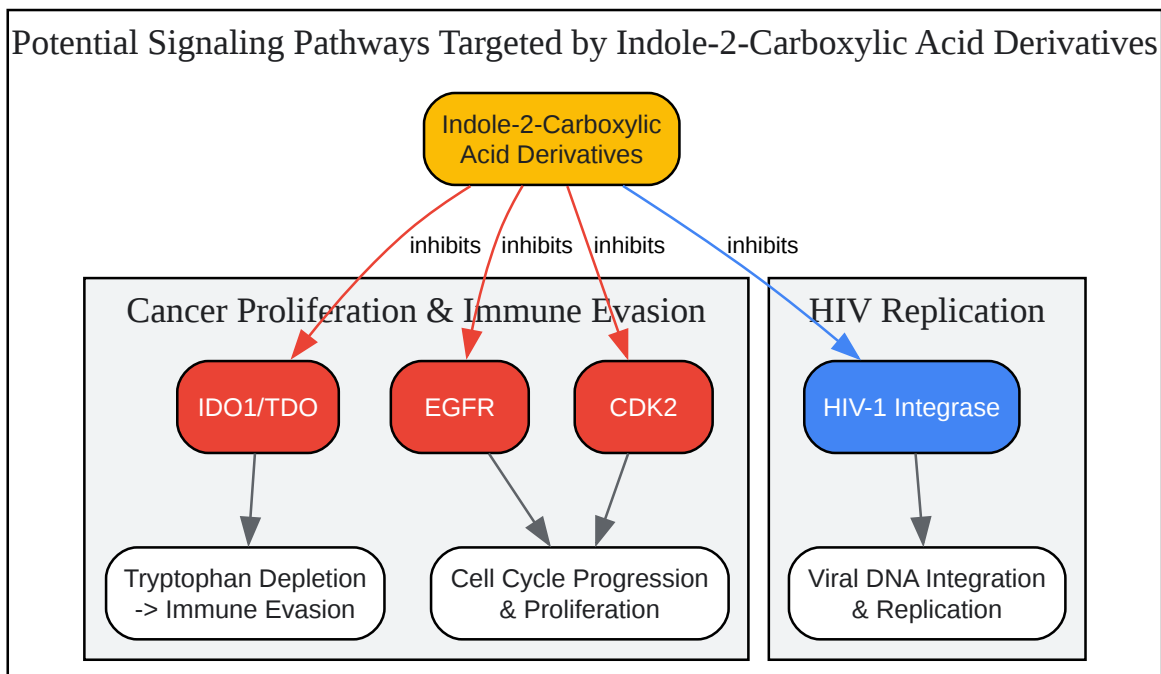
(S)-(-)-Indoline-2-carboxylic acid serves as a catalyst for enantioselective cyclopropanations. [2] This application leverages the chiral nature of the molecule to control the stereochemical outcome of the reaction, which is crucial in the synthesis of specific stereoisomers of pharmacologically active compounds.

Biological Relevance and Signaling Pathways of Derivatives

While **(S)-(-)-Indoline-2-carboxylic acid** itself is primarily a synthetic intermediate, its core structure, indole-2-carboxylic acid, is found in molecules with significant biological activity. Derivatives have been investigated as potent inhibitors of various enzymes, suggesting potential therapeutic applications.

- **IDO1/TDO Inhibition:** Certain indole-2-carboxylic acid derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). [8] These enzymes are involved in tryptophan metabolism, and their inhibition is a promising strategy in cancer immunotherapy. [8]
- **HIV-1 Integrase Inhibition:** Researchers have discovered that derivatives of indole-2-carboxylic acid can act as novel HIV-1 integrase strand transfer inhibitors. [9] The indole core and the C2 carboxyl group are key for chelating with Mg^{2+} ions in the active site of the integrase enzyme. [9]
- **EGFR/CDK2 Dual Inhibition:** Indole-2-carboxamides, derived from indole-2-carboxylic acid, have shown antiproliferative activity by dually inhibiting the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer therapy. [10]

The diagram below illustrates the inhibitory action of indole-2-carboxylic acid derivatives on these signaling pathways.



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Inhibitory actions of Indole-2-carboxylic acid derivatives.

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